molecular formula C8H8IN3 B1404355 (3-iodo-1H-indazol-6-yl)methanamine CAS No. 1820712-10-4

(3-iodo-1H-indazol-6-yl)methanamine

Cat. No. B1404355
CAS RN: 1820712-10-4
M. Wt: 273.07 g/mol
InChI Key: MGAMMFVSSNSLKV-UHFFFAOYSA-N
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Description

“(3-iodo-1H-indazol-6-yl)methanamine” is a chemical compound with the molecular formula C8H8IN3 . It has a molecular weight of 273.08 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “(3-iodo-1H-indazol-6-yl)methanamine” is 1S/C8H8IN3/c9-8-6-2-1-5(4-10)3-7(6)11-12-8/h1-3H,4,10H2,(H,11,12) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“(3-iodo-1H-indazol-6-yl)methanamine” is a solid compound . The density is 2.0±0.1 g/cm3 and the boiling point is 400.9±25.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Research indicates the prominence of (3-iodo-1H-indazol-6-yl)methanamine and its derivatives in the field of organic synthesis and medicinal chemistry. For instance, a study focused on the design and synthesis of quinoline derivatives integrated with 1,2,3-triazole moieties, demonstrating significant antibacterial and antifungal activities against pathogenic strains, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010). Additionally, the compound N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized, showcasing the versatile applications of such structures in chemistry (Younas, Abdelilah, & Anouar, 2014).

Catalytic Applications

The synthesis of (4-Phenylquinazolin-2-yl)methanamine has been reported, where its derivatives were utilized to form N-heterocyclic ruthenium(II) complexes. These complexes exhibited remarkable efficiency in transfer hydrogenation reactions, achieving up to 99% conversions and high turnover frequency values, demonstrating the compound's potential in catalysis (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Antimicrobial Studies

Further research includes the synthesis of various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, which exhibited diverse levels of antibacterial and antifungal activities, indicating the potential use of these compounds in developing new antimicrobial agents (Visagaperumal, Praveen, Sudeepthi, Prasanthi, Sravani, & Satyanarayana, 2010).

Synthesis and Characterization

Various studies have also focused on the synthesis and characterization of compounds related to (3-iodo-1H-indazol-6-yl)methanamine, providing insights into their chemical properties and potential applications. For instance, the compound 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine has been synthesized and thoroughly characterized using different spectroscopic techniques, further contributing to the chemical knowledge of such structures (Shimoga, Shin, & Kim, 2018).

properties

IUPAC Name

(3-iodo-2H-indazol-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN3/c9-8-6-2-1-5(4-10)3-7(6)11-12-8/h1-3H,4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAMMFVSSNSLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1CN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-iodo-1H-indazol-6-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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